

Introduction: The Significance of Acetylhistamine Measurement

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Compound of Interest

Compound Name: Acetylhistamine

Cat. No.: B153752

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Histamine, a well-known biogenic amine, plays a pivotal role in allergic reactions, inflammatory processes, and gastric acid secretion, and also functions as a neurotransmitter. The accurate measurement of its metabolites provides a more stable and reliable indication of systemic histamine release than measuring the parent compound, which has a very short half-life in circulation. **Acetylhistamine** is a less-studied but significant metabolite of histamine, formed through the action of diamine acetyltransferase. Unlike the major histamine metabolite, N-methylhistamine, which reflects the activity of histamine N-methyltransferase (HNMT), **acetylhistamine** levels may offer unique insights into histamine metabolism pathways, particularly in specific cell types or pathological conditions.

This application note provides a detailed, robust, and validated method for the quantification of **acetylhistamine** in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers in clinical chemistry, pharmacology, and drug development who require a sensitive, specific, and reproducible assay for this important analyte.

Method Overview: The Analytical Strategy

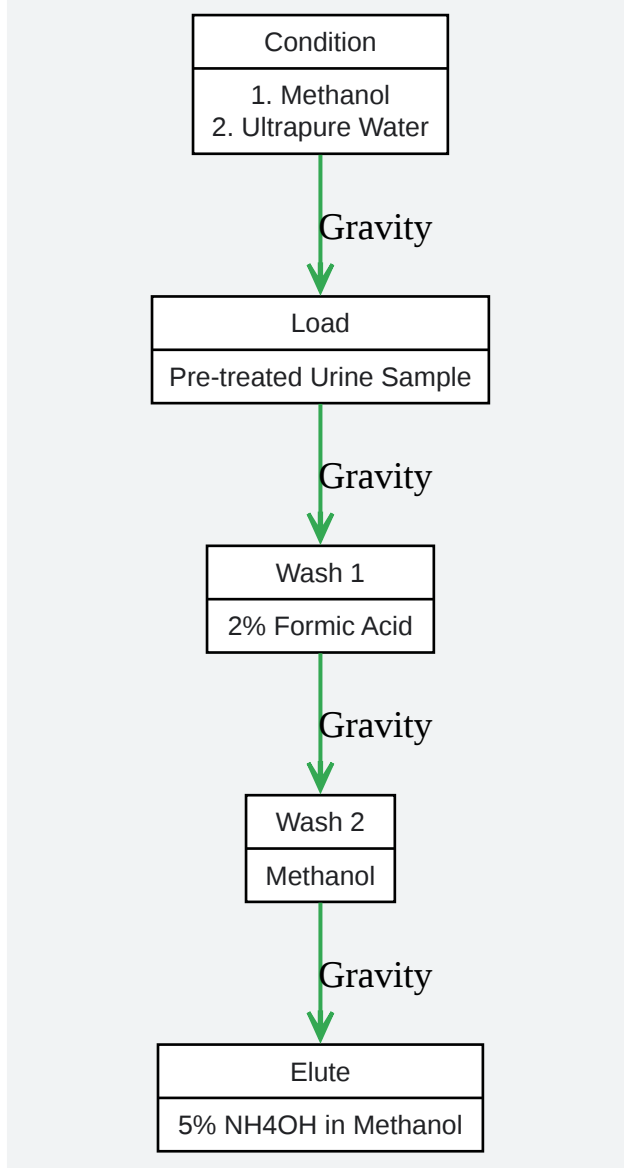
The core of this method is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of a stable isotope-labeled internal standard (SIL-IS), such as **acetylhistamine-d4**, is spiked into the urine sample. This SIL-IS is chemically identical to the endogenous **acetylhistamine** but has a different mass, allowing it to be distinguished by the

mass spectrometer. It co-elutes with the analyte and experiences similar extraction losses and ionization effects, thereby providing a basis for accurate quantification.

The sample preparation involves a solid-phase extraction (SPE) step to remove interfering matrix components and concentrate the analyte. The purified extract is then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.



Solid-Phase Extraction (SPE) Workflow



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